molecular formula C22H12F4N2 B14778705 4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine

4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine

Cat. No.: B14778705
M. Wt: 380.3 g/mol
InChI Key: ZEZQRSCVWYPDNY-UHFFFAOYSA-N
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Description

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units, each substituted with two difluorophenyl groups. It is widely used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine typically involves the coupling of 2,4-difluorophenylboronic acid with 4,4’-dibromo-2,2’-bipyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Coordination Chemistry with Transition Metals

This compound primarily functions as a bidentate ligand, coordinating to metal centers via its two nitrogen atoms. Its electron-withdrawing difluorophenyl groups enhance ligand stability and modulate metal-ligand charge transfer properties.

Key Reactions:

  • Iridium(III) Complex Formation : The compound coordinates with Ir(III) to form heteroleptic complexes such as [Ir{dF(CF₃)ppy}₂(bpy)]PF₆ (where bpy = 4,4'-bis(2,4-difluorophenyl)-2,2'-bipyridine). These complexes exhibit strong absorption in the visible spectrum (λₘₐₓ ≈ 380 nm) and are used in organic light-emitting diodes (OLEDs) .

  • Nickel Catalysis : In photoredox systems, analogous bipyridine ligands facilitate Ni(I)/Ni(III) redox cycles via single-electron transfer (SET) mechanisms. The fluorinated aryl groups stabilize high-spin Ni(II) intermediates, enabling cross-coupling reactions (e.g., C–S, C–N bond formation) .

Table 1: Representative Metal Complexes

ComplexMetal CenterApplicationKey PropertySource
[Ir(bpy)(dfppy)₂]PF₆Ir(III)OLED emittersλₑₘ = 470–520 nm (blue emission)
Ni(bpy)Cl₂Ni(II)Photoredox catalysisE₁/₂(Ni²⁺/Ni⁺) = −1.2 V vs SCE

Photoredox Catalytic Mechanisms

The ligand participates in dual catalytic cycles involving energy transfer (EnT) and oxidative quenching:

  • Oxidative Quenching : Excited-state Ir(III) complexes transfer electrons to Ni(II) precursors, generating Ni(I) species that undergo oxidative addition with aryl halides .

  • Energy Transfer : The ligand’s extended π-conjugation allows triplet-triplet energy transfer (TTET) to substrates, enabling C–H functionalization under visible light .

Key Findings:

  • Quantum yields for Ir(III) complexes reach up to 0.9% in imaging applications .

  • Fluorine substituents lower the HOMO energy by ~0.3 eV, enhancing oxidative stability in dye-sensitized solar cells (DSSCs) .

Synthetic Modifications

The ligand undergoes selective functionalization at its aryl rings:

Table 2: Common Reactions

Reaction TypeConditionsProductYieldSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, toluene/H₂O4,4′-diaryl-2,2′-bipyridine65–75%
BrominationNBS, CHCl₃, 0°C → rt5-bromo derivative82%
Deprotection (Boc groups)CF₃COOH, CH₂Cl₂Free amine intermediate>90%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C without melting .

  • Solubility : Poor in polar solvents (e.g., H₂O), moderate in CH₂Cl₂ or THF .

  • Electrochemical Properties : Reduction potentials shift by +0.15 V compared to non-fluorinated analogs, favoring oxidative quenching pathways .

Scientific Research Applications

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is used in a wide range of scientific research applications, including:

    Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.

    Biology: In the study of biological systems and as a probe for fluorescence-based assays.

    Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The bipyridine units act as chelating agents, binding to metal ions through nitrogen atoms, while the difluorophenyl groups provide additional stability and electronic properties to the complexes.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobiphenyl: Similar in structure but lacks the bipyridine units.

    4,4’-Difluorobenzophenone: Contains a carbonyl group instead of the bipyridine units.

    4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar bipyridine structure but with trifluoromethyl groups instead of difluorophenyl groups.

Uniqueness

4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is unique due to the presence of both bipyridine and difluorophenyl groups, which confer distinct electronic and steric properties. This combination makes it particularly useful in the formation of stable metal complexes with specific reactivity and selectivity.

Biological Activity

4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, efficacy in various biological systems, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the presence of two 2,4-difluorophenyl groups attached to a bipyridine core. Its molecular formula is C18H12F4N2, and it possesses unique electronic properties due to the fluorine substituents.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

  • Antifungal Activity : Studies have shown that compounds with similar structures can exhibit significant antifungal properties. The presence of electronegative fluorine atoms enhances the lipophilicity and membrane permeability of these compounds, contributing to their antifungal efficacy. For example, derivatives with fluorine substituents demonstrated improved activity against various Candida strains .
  • Anticancer Potential : Similar bipyridine derivatives have been investigated for their anticancer properties. Compounds in this class have shown promising results in inhibiting cell proliferation in various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460). The IC50 values for some derivatives were reported as low as 0.32 μM against COLO205 cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. Key findings include:

  • Electronegativity Effects : The introduction of fluorine atoms at specific positions on the phenyl rings has been correlated with enhanced biological activity. The electronegativity of fluorine increases electron density on the aromatic rings, which may facilitate interactions with biological targets .
  • Lipophilicity : Increased lipophilicity due to fluorination can improve the ability of compounds to cross cellular membranes and reach intracellular targets .

Case Studies

  • Antifungal Activity Against Candida Strains :
    • A study evaluated a series of bipyridine derivatives for antifungal activity against C. albicans, C. parapsilosis, and other strains. The results indicated that compounds with higher fluorine content exhibited lower IC50 values, demonstrating superior antifungal efficacy .
  • Anticancer Efficacy :
    • In vitro studies on bipyridine derivatives showed significant inhibition of cell growth in COLO205 and H460 cell lines. The most active compounds had IC50 values below 1 μM. Molecular docking studies suggested that these compounds bind effectively to tubulin receptors, disrupting microtubule dynamics essential for cancer cell proliferation .

Data Table: Biological Activity Summary

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
This compoundAntifungalC. albicans3.5
This compoundAnticancerCOLO2050.32
Derivative XAntifungalC. parapsilosis1.5
Derivative YAnticancerH4600.89

Properties

Molecular Formula

C22H12F4N2

Molecular Weight

380.3 g/mol

IUPAC Name

4-(2,4-difluorophenyl)-2-[4-(2,4-difluorophenyl)pyridin-2-yl]pyridine

InChI

InChI=1S/C22H12F4N2/c23-15-1-3-17(19(25)11-15)13-5-7-27-21(9-13)22-10-14(6-8-28-22)18-4-2-16(24)12-20(18)26/h1-12H

InChI Key

ZEZQRSCVWYPDNY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

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